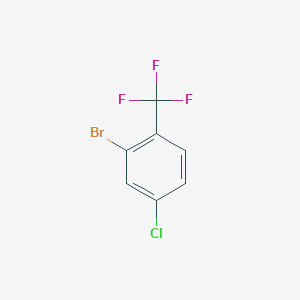

2-Bromo-4-chlorobenzotrifluoride

Description

Significance of Trifluoromethylated Aromatic Systems in Medicinal Chemistry and Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a widely employed strategy in the design of pharmaceuticals and agrochemicals. bohrium.commdpi.com The -CF3 group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity of a molecule. mdpi.com

In medicinal chemistry, the trifluoromethyl group is a key functional group in numerous drugs. bohrium.comwikipedia.org Its presence can enhance a drug's efficacy and pharmacokinetic profile. The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, potentially improving interactions with biological targets. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the drug's half-life. mdpi.com The lipophilicity of the -CF3 group can also be modulated to optimize a drug's membrane permeability and bioavailability. mdpi.com

The significance of trifluoromethylated aromatic systems extends to the agrochemical industry, where they are integral to many modern pesticides. wikipedia.orgnih.gov Approximately 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group. nih.gov The introduction of a -CF3 group can enhance the stability, bioavailability, and lipophilicity of these compounds, leading to improved pest control. acs.org The stability of the C-F bond contributes to the persistence of these agrochemicals, ensuring their effectiveness over a longer period. researchgate.net

Below is a table showcasing notable examples of trifluoromethylated compounds in pharmaceuticals and agrochemicals:

Examples of Trifluoromethylated Compounds| Compound | Type | Application |

|---|---|---|

| Fluoxetine | Pharmaceutical | Antidepressant wikipedia.org |

| Celecoxib | Pharmaceutical | Anti-inflammatory drug wikipedia.org |

| Sorafenib | Pharmaceutical | Anti-cancer drug wikipedia.org |

| Fluridone | Agrochemical | Herbicide wikipedia.org |

| Trifluralin | Agrochemical | Herbicide wikipedia.org |

| Fipronil | Agrochemical | Insecticide wikipedia.org |

Role of Halogenated Benzene (B151609) Derivatives as Key Synthetic Scaffolds

Halogenated benzene derivatives are fundamental building blocks in organic synthesis. numberanalytics.com The introduction of halogen atoms onto a benzene ring provides a "chemical handle" for further functionalization, allowing for the construction of more complex molecules. nih.gov These derivatives are crucial intermediates in the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

The halogen atom, being an effective leaving group, can be readily displaced through various substitution reactions. nih.gov This reactivity allows chemists to introduce a diverse range of functional groups onto the aromatic ring. Furthermore, halogenated benzenes are key substrates in a multitude of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The process of introducing a halogen to a benzene ring is known as halogenation, a type of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This reaction typically involves the use of a Lewis acid catalyst to activate the halogen, making it a more potent electrophile. masterorganicchemistry.com The versatility of halogenated benzene derivatives makes them indispensable in both industrial and academic research settings for the synthesis of a wide range of organic compounds. ncert.nic.in

Positioning of 2-Bromo-4-chlorobenzotrifluoride within Contemporary Fluorine Chemistry Research

This compound is a specialized chemical intermediate that holds a significant position in contemporary fluorine chemistry. xinchem.com Its structure, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, makes it a highly versatile building block for synthesizing complex fluorinated molecules. chemimpex.com This compound is particularly valuable in the pharmaceutical and agrochemical industries. xinchem.com

The presence of three different reactive sites—the trifluoromethyl group and two distinct halogen atoms—allows for a high degree of synthetic flexibility. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling and substitution reactions, enabling the introduction of different molecular fragments at specific positions on the aromatic ring. This regiochemical control is crucial for the targeted synthesis of complex molecules with desired biological activities.

The trifluoromethyl group imparts the beneficial properties discussed previously, such as enhanced metabolic stability and lipophilicity, to the final products. mdpi.com Researchers utilize this compound as a starting material to create novel compounds for drug discovery and the development of new agrochemicals. xinchem.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 454-78-4 innospk.com |

| Alternate CAS Number | 1099597-32-6 scbt.com |

| Molecular Formula | C₇H₃BrClF₃ scbt.com |

| Molecular Weight | 259.45 g/mol scbt.com |

| Appearance | Clear pale yellow liquid innospk.com |

| Density | 1.726 g/cm³ innospk.com |

| Boiling Point | 188-190°C innospk.com |

| Melting Point | -23°C to -22°C innospk.com |

| Flash Point | 202°F innospk.com |

| Refractive Index | 1.499 innospk.com |

Overview of Research Trajectories for Multifunctional Aromatic Building Blocks

The development of multifunctional aromatic building blocks is a key area of research in modern organic chemistry and materials science. mdpi.comresearchgate.net These building blocks, which possess multiple reactive sites or functional groups, are essential for the efficient construction of complex molecular architectures. nih.gov Current research is focused on designing and synthesizing novel building blocks with tailored properties for specific applications, such as coordination polymers, metal-organic frameworks (MOFs), and advanced materials. mdpi.comresearchgate.net

One major research trajectory involves the creation of building blocks with precisely controlled stereochemistry and regiochemistry to enable the synthesis of complex target molecules with high selectivity. Another area of focus is the development of building blocks derived from renewable resources to promote sustainable chemistry. researchgate.net

Multifunctional aromatic building blocks are also being explored for their potential in creating materials with unique electronic, optical, and magnetic properties. mdpi.com The ability to fine-tune the arrangement of functional groups on the aromatic core allows for the precise control of the resulting material's properties. This has led to the development of novel materials for applications in areas such as photovoltaics, sensing, and catalysis. mdpi.com The ongoing exploration of these versatile building blocks continues to push the boundaries of chemical synthesis and materials science. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJFBGICWZITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604400 | |

| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-32-6 | |

| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Chlorobenzotrifluoride and Its Derivatives

Strategies for Regioselective Halogenation of Benzotrifluorides

Achieving the desired substitution pattern on a benzotrifluoride (B45747) ring is a significant synthetic challenge due to the powerful electronic influence of the trifluoromethyl group. The regioselectivity of halogenation reactions is paramount in obtaining the correct isomer.

Directed halogenation strategies employ functional groups to guide the halogenating agent to a specific position on the aromatic ring. While the trifluoromethyl group itself has a strong directing effect, other directing groups can be temporarily installed to override or modify this influence, enabling access to substitution patterns that are otherwise difficult to obtain.

Methods for regioselective halogenation often involve N-halosuccinimides (NCS, NBS, NIS) as the halogen source under mild conditions. nih.gov The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), has been shown to promote these reactions, yielding a wide variety of halogenated arenes with good yields and high regioselectivity. nih.gov Furthermore, palladium-catalyzed methods can achieve regioselective halogenation by using a directing group, such as the nitrogen atom in a heterocyclic ring, to guide the halogenation to a specific C-H bond.

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity and selectivity of electrophilic aromatic substitution (EAS) reactions. Due to the high electronegativity of the fluorine atoms, the -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.comwikipedia.org This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). vaia.comyoutube.com

Crucially, the -CF3 group is a meta-director for EAS. wikipedia.orgminia.edu.eg When an electrophile attacks the aromatic ring, a positively charged intermediate, known as the Wheland intermediate or sigma complex, is formed. If the attack occurs at the ortho or para positions relative to the -CF3 group, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. youtube.comchegg.com This arrangement is highly destabilized. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the -CF3 substituted carbon, resulting in a more stable intermediate. youtube.com Consequently, electrophilic halogenation (e.g., bromination or chlorination) of benzotrifluoride predominantly yields the meta-substituted product. minia.edu.eg Vapour-phase halogenation at high temperatures can lead to different isomer distributions compared to liquid-phase electrophilic halogenation. researchgate.net

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence | Example |

|---|---|---|---|---|

| -CH₃ (Alkyl) | Electron-donating (+I) | Activating | Ortho, Para | Toluene |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (-I) | Strongly deactivating | Meta | Benzotrifluoride |

| -Cl, -Br (Halogens) | Electron-withdrawing (-I), Weakly electron-donating (+M) | Weakly deactivating | Ortho, Para | Chlorobenzene |

| -NO₂ (Nitro) | Strongly electron-withdrawing (-I, -M) | Strongly deactivating | Meta | Nitrobenzene |

Trifluoromethylation Protocols for Halogenated Benzene Precursors

An alternative and often more flexible strategy for synthesizing compounds like 2-Bromo-4-chlorobenzotrifluoride involves introducing the trifluoromethyl group onto a benzene ring that already contains the desired halogen pattern (i.e., 1-bromo-3-chlorobenzene). This approach circumvents the directing effects of the -CF3 group and allows for the construction of the target molecule through C-CF3 bond formation.

Nucleophilic trifluoromethylation involves the reaction of an aryl halide with a reagent that serves as a source of the trifluoromethyl anion (CF3⁻) or its synthetic equivalent. Copper-catalyzed reactions are among the most common methods in this category. figshare.comacs.org While aryl iodides are generally the most reactive substrates, methods have been developed for the more challenging and less expensive aryl bromides and chlorides. figshare.comacs.org

A common source of the CF3 group is trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride (B91410) source. wikipedia.org Another approach uses inexpensive reagents like methyl trifluoroacetate (B77799) in the presence of a copper(I) catalyst. researchgate.net These reactions typically require high temperatures but show good functional group tolerance. researchgate.net The reactivity in these copper-catalyzed processes is influenced by the electronic nature of the substrate, with electron-poor aryl halides generally reacting faster. figshare.com

Electrophilic trifluoromethylation reagents are compounds that deliver a formal "CF3⁺" species to a nucleophilic substrate. conicet.gov.ar In recent decades, several shelf-stable and effective reagents have been developed, revolutionizing the synthesis of trifluoromethylated compounds. beilstein-journals.org These reagents are often based on hypervalent iodine (e.g., Togni reagents) or sulfur (e.g., Umemoto and Yagupolskii reagents). wikipedia.orgconicet.gov.arbeilstein-journals.org

These reagents can trifluoromethylate a wide array of soft nucleophiles, including (hetero)arenes, thiols, and phosphines. wikipedia.orgconicet.gov.ar The reactions can be performed under mild conditions and are sometimes facilitated by metal catalysts. conicet.gov.ar For instance, 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, a Togni reagent, is effective for the trifluoromethylation of various substrates. conicet.gov.ar The development of new reagents, such as those merging hypervalent iodine and sulfoximine (B86345) chemistry, continues to expand the scope and applicability of electrophilic trifluoromethylation. rsc.org

| Trifluoromethylation Type | Reagent Class | Example Reagent(s) | Typical Substrate |

|---|---|---|---|

| Nucleophilic | Silicon-based | Trifluoromethyltrimethylsilane (TMSCF₃) | Aryl Halides, Carbonyls |

| Nucleophilic | Acetate-derived | Sodium Trifluoroacetate, Methyl Trifluoroacetate | Aryl Halides |

| Electrophilic | Hypervalent Iodine | Togni Reagents | Arenes, Alkenes, Thiols |

| Electrophilic | Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents | Arenes, Enolates |

| Radical | Sulfinate Salts | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Arenes, Heteroarenes |

| Radical | Sulfonyl Chlorides | Trifluoromethanesulfonyl Chloride | Arenes, Heteroarenes |

Radical trifluoromethylation provides a powerful method for the direct C-H trifluoromethylation of arenes and heteroarenes, often with complementary regioselectivity to electrophilic methods. nih.gov These reactions involve the generation of a trifluoromethyl radical (•CF3), which is highly reactive and electrophilic in nature. wikipedia.orgresearchgate.net

A variety of reagents can serve as sources for the •CF3 radical, including sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and trifluoroiodomethane (CF3I). wikipedia.org One of the most significant recent advances in this area is the use of photoredox catalysis. nih.govnih.gov This strategy employs a photocatalyst, such as Ru(bpy)3Cl2, and a simple light source to generate the •CF3 radical from precursors like trifluoromethanesulfonyl chloride under very mild, room-temperature conditions. nih.gov This approach has proven to be operationally simple, scalable, and tolerant of a broad range of functional groups, making it highly valuable for late-stage functionalization in drug discovery. nih.govresearchgate.net Electrochemical methods that generate CF3 radicals via cathodic reduction have also been developed as a complementary strategy. acs.org

Copper-Catalyzed Trifluoromethylation Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of trifluoromethylated aromatic compounds. nih.gov These methods offer a direct and efficient way to introduce the trifluoromethyl (CF3) group, a moiety known for its ability to enhance the metabolic stability and lipophilicity of molecules. The trifluoromethylation of aryl halides, such as 2-bromo-4-chlorobenzene, can be achieved using various copper-based catalytic systems.

Recent advancements have focused on the development of more robust and versatile copper catalysts. For instance, the use of copper(I) complexes with specific ligands can facilitate the trifluoromethylation of aryl halides under milder conditions and with greater functional group tolerance. montclair.edu These reactions often employ a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O), in conjunction with the copper catalyst. nih.govorganic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a copper(I) species, followed by transmetalation with the trifluoromethyl source and subsequent reductive elimination to yield the desired trifluoromethylated arene and regenerate the active catalyst.

Research has demonstrated the broad applicability of these methods, allowing for the synthesis of a wide array of trifluoromethylated compounds. The choice of catalyst, ligand, solvent, and trifluoromethylating agent can be tailored to optimize the yield and selectivity for a specific substrate.

| Catalyst System | Trifluoromethyl Source | Substrate Type | Key Features |

| Copper(I) Iodide | TMSCF3 | Aryl Iodides | Mild reaction conditions, good functional group tolerance. |

| Copper(I) Bromide/Ligand | Ruppert-Prakash Reagent | Aryl Bromides | High efficiency for electron-deficient and electron-rich arenes. |

| Copper(II) Acetate/Photocatalyst | CF3I | Aryl Boronic Acids | Utilizes a dual catalytic system for radical trifluoromethylation. montclair.edu |

This table provides a generalized overview of common copper-catalyzed trifluoromethylation systems.

Sandmeyer-Type Trifluoromethylation Processes

The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides via diazonium salts, has been adapted for trifluoromethylation. nih.gov This Sandmeyer-type trifluoromethylation provides a powerful alternative for introducing a CF3 group, especially when the corresponding aromatic amine is readily available. researchgate.net The process involves the diazotization of an aromatic amine, such as 2-amino-5-chlorobenzotrifluoride, followed by a copper-mediated reaction with a trifluoromethyl source. nih.govorganic-chemistry.org

Mechanistic studies suggest the formation of a copper-trifluoromethyl species that reacts with the diazonium salt. organic-chemistry.org The versatility of this method allows for the synthesis of a diverse range of benzotrifluoride derivatives.

| Starting Material | Reagents | Product | Typical Yield |

| Aromatic Amine | 1. NaNO2, H+ 2. CuCF3 | Aryl Trifluoromethyl | Good to Excellent |

| Aryl Diazonium Tetrafluoroborate | Cu powder, CF3-source | Aryl Trifluoromethyl | Moderate to Good |

This table illustrates the general transformation in a Sandmeyer-type trifluoromethylation.

Multi-step Synthetic Sequences from Common Precursors

The synthesis of complex molecules like this compound often requires a series of carefully planned reactions starting from simpler, commercially available precursors. These multi-step sequences involve the strategic introduction and manipulation of functional groups on the aromatic ring.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. In the context of benzotrifluoride synthesis, a compound like p-chlorobenzotrifluoride can be nitrated to introduce a nitro group at a specific position. wikipedia.org For instance, the nitration of p-chlorobenzotrifluoride can yield 4-chloro-3-nitrobenzotrifluoride. google.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

The resulting nitro compound serves as a crucial intermediate. The nitro group can then be reduced to an amino group (-NH2) using various reducing agents, such as iron, zinc, or catalytic hydrogenation. This reduction step transforms the nitro-substituted benzotrifluoride into an amino-substituted benzotrifluoride, which is a versatile precursor for further functionalization.

The amino group introduced in the previous step can be readily converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com The resulting diazonium salt is highly reactive and serves as an excellent leaving group, allowing for the introduction of various substituents.

Following diazotization, a halogenation reaction can be performed to introduce a bromine or chlorine atom onto the aromatic ring. For example, a Sandmeyer reaction can be employed, where the diazonium salt is treated with a copper(I) halide (e.g., CuBr or CuCl) to yield the corresponding aryl halide. nih.gov This sequence of nitration, reduction, diazotization, and halogenation is a classic and effective strategy for the synthesis of halogenated benzotrifluoride derivatives.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comijirset.com In the synthesis of this compound and its intermediates, PTC can be employed to enhance reaction rates, improve yields, and simplify workup procedures. slideshare.netyoutube.com

A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.comijirset.com This is particularly useful for reactions involving anionic nucleophiles that have low solubility in organic solvents. For example, in a nucleophilic substitution reaction, a phase-transfer catalyst can shuttle a cyanide or halide ion from the aqueous phase to the organic phase to react with an aryl halide. The use of PTC can lead to milder reaction conditions and can be a key component of "green chemistry" by reducing the need for organic solvents. dalalinstitute.comijirset.com

Development of Scalable Synthetic Routes for Industrial Relevance

The transition from a laboratory-scale synthesis to an industrial-scale process presents significant challenges. For a synthetic route to be industrially viable, it must be scalable, cost-effective, safe, and environmentally friendly. The production of p-chlorobenzotrifluoride, a precursor to this compound, often starts from toluene. google.com This multi-step process involves ring chlorination, side-chain chlorination, and fluorination. google.com

The development of scalable routes for this compound focuses on optimizing each step of the synthesis. This includes:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproducts.

Catalyst Selection: Identifying robust and recyclable catalysts to reduce costs and environmental impact. For instance, using heteropoly acid ionic liquids as catalysts in nitration reactions can offer advantages over traditional methods. google.com

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scaling compared to batch processes.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous reagents and solvents, and minimizing waste generation. dalalinstitute.comijirset.com

The ultimate goal is to develop a manufacturing process that is not only economically feasible but also sustainable and safe for large-scale production.

Reactivity and Mechanistic Studies of 2 Bromo 4 Chlorobenzotrifluoride

Cross-Coupling Reactions Involving Aromatic Halides

Cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 2-Bromo-4-chlorobenzotrifluoride, the differential reactivity of the C-Br and C-Cl bonds is a key aspect. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. mdpi.com This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for the formation of C-C bonds. libretexts.org For this compound, the selective coupling at the C-Br position is anticipated. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions, especially when dealing with less reactive aryl chlorides or when high selectivity is required. While no specific studies on this compound were found, general principles for similar substrates can be applied.

Palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. The activity of the catalyst is significantly enhanced by the use of electron-rich and sterically bulky phosphine (B1218219) ligands. libretexts.org Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown exceptional activity for the coupling of aryl chlorides and bromides, often allowing reactions to proceed at room temperature and with low catalyst loadings. nih.govcapes.gov.br For the selective coupling of the C-Br bond in this compound, a standard catalyst system like Pd(PPh₃)₄ might be sufficient. However, to also activate the C-Cl bond in a subsequent step, a more active catalyst system with bulky phosphine ligands would likely be necessary. mdpi.com The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to phosphines, offering high stability and activity. nih.gov

Table 1: Inferred Catalyst and Ligand Suitability for Suzuki-Miyaura Coupling of this compound

| Catalyst/Ligand System | Inferred Reactivity at C-Br | Inferred Reactivity at C-Cl | Rationale |

| Pd(PPh₃)₄ | High | Low | Standard catalyst, effective for C-Br bonds, less so for C-Cl. |

| Pd(OAc)₂ / SPhos or XPhos | High | Moderate to High | Bulky, electron-rich ligands enhance reactivity, enabling C-Cl bond activation. nih.govcapes.gov.br |

| Pd-NHC Complexes | High | Moderate to High | NHC ligands provide stable and highly active catalysts for challenging couplings. nih.gov |

| Pd/C | Moderate | Low | Heterogeneous catalyst, generally less active but offers ease of separation. mdpi.com |

This table is based on inferred reactivity from general principles of Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. nih.gov It is expected that this compound would readily couple with a variety of aryl- and vinylboronic acids and esters. The electron-withdrawing trifluoromethyl group on the ring can enhance the rate of oxidative addition.

A study on the regioselective arylation of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction demonstrated that the reaction occurs selectively at the C-Br bond of the phenyl ring. This supports the inference that this compound would also exhibit high selectivity for reaction at the C-Br position.

The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner, including esters, ketones, and nitro groups. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be important and is often dependent on the specific substrates and catalyst system used. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. youtube.com

For this compound, it is inferred that amination would occur preferentially at the more reactive C-Br bond. The general catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination. wikipedia.org

Modern catalyst systems, often employing palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as XPhos or BrettPhos, are highly effective for the amination of aryl bromides and even the less reactive aryl chlorides. youtube.combeilstein-journals.org The choice of base is critical, with strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ being commonly used. beilstein-journals.org

Table 2: Inferred Reactivity of this compound in Buchwald-Hartwig Amination

| Amine Partner | Expected Product (Major) | Inferred Reaction Conditions |

| Primary Alkylamine | 2-(Alkylamino)-4-chlorobenzotrifluoride | Pd(OAc)₂, XPhos, NaOt-Bu, Toluene, heat |

| Secondary Alkylamine | 2-(Dialkylamino)-4-chlorobenzotrifluoride | Pd(OAc)₂, XPhos, NaOt-Bu, Toluene, heat |

| Aniline | 2-(Phenylamino)-4-chlorobenzotrifluoride | Pd₂(dba)₃, BrettPhos, K₃PO₄, Toluene, heat |

| Ammonia (B1221849) equivalent | 2-Amino-4-chlorobenzotrifluoride | Specialized catalyst systems and ammonia surrogates. organic-chemistry.org |

This table is based on inferred reactivity from general principles of Buchwald-Hartwig amination.

The Negishi and Stille couplings are other powerful palladium-catalyzed cross-coupling reactions for C-C bond formation.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org These reactions are known for their high reactivity and functional group tolerance. It can be inferred that this compound would react with organozinc reagents selectively at the C-Br bond under standard Negishi conditions, which typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). wikipedia.org The use of more active catalysts based on bulky phosphine ligands or N-heterocyclic carbenes can also be applied, particularly if subsequent reaction at the C-Cl bond is desired. organic-chemistry.orgnih.gov

The Stille coupling employs organotin (stannane) reagents. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. libretexts.org Similar to the other cross-coupling reactions, the C-Br bond of this compound is expected to be significantly more reactive than the C-Cl bond. nih.gov Palladium catalysts such as Pd(PPh₃)₄ are commonly used, and the addition of a copper(I) co-catalyst can sometimes accelerate the reaction. harvard.edu

Table 3: Inferred Reactivity in Negishi and Stille Couplings

| Coupling Reaction | Nucleophilic Partner | Expected Major Product | Inferred Catalyst System |

| Negishi | R-ZnX | 2-R-4-chlorobenzotrifluoride | Pd(PPh₃)₄ or Pd/NHC catalyst wikipedia.orgnih.gov |

| Stille | R-SnBu₃ | 2-R-4-chlorobenzotrifluoride | Pd(PPh₃)₄, often with CuI additive organic-chemistry.orgharvard.edu |

This table is based on inferred reactivity from general principles of Negishi and Stille cross-coupling reactions.

In recent years, catalysts based on more earth-abundant and less expensive first-row transition metals like cobalt have gained attention as alternatives to palladium. rsc.orgacs.org Cobalt complexes have been shown to catalyze cross-coupling reactions of aryl halides with various organometallic reagents, including organozinc and Grignard reagents. nih.govscilit.com

While specific examples with this compound are not available, cobalt-catalyzed cross-couplings have been successfully applied to other electron-deficient aryl halides. nih.gov These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts, potentially involving radical pathways. It can be inferred that a cobalt catalyst system, such as CoCl₂ with a bipyridine or phenanthroline ligand, could potentially catalyze the cross-coupling of this compound. The selectivity between the C-Br and C-Cl bonds would depend on the specific cobalt catalyst and reaction conditions employed.

Iron-Catalyzed Cross-Coupling for Aryl Halides

The use of iron as a catalyst in cross-coupling reactions represents a significant advancement in sustainable chemistry, offering an economical and less toxic alternative to precious metals like palladium. nih.gov These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds. For aryl halides such as this compound, iron-catalyzed cross-coupling provides a powerful tool for molecular elaboration.

Iron catalysts can facilitate the coupling of a wide array of organic electrophiles with organometallic reagents. organicreactions.org In the context of this compound, the two halogen atoms, bromine and chlorine, present different reactivities. The carbon-bromine (C-Br) bond is generally more reactive and susceptible to oxidative addition to a low-valent iron center than the stronger carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C-Br position.

Recent developments have demonstrated that iron/B₂pin₂ catalytic systems can even enable the coupling of traditionally inert C-Cl bonds, expanding the scope of iron catalysis. nih.gov The mechanism of iron-catalyzed cross-coupling is complex and can involve various oxidation states of iron, with potential involvement of electron-transfer processes. organicreactions.org The reaction's efficiency and selectivity are influenced by factors such as the choice of ligand, reductant, and reaction conditions. For a di-halogenated substrate like this compound, careful tuning of these parameters would be crucial to control which C-X bond is activated, enabling either mono- or di-functionalization.

Table 1: Reactivity of Aryl Halides in Iron-Catalyzed Cross-Coupling

| Bond | Relative Reactivity | Notes |

|---|---|---|

| C-I | Highest | Most easily cleaved bond. |

| C-Br | High | More reactive than C-Cl, allowing for selective coupling. |

| C-Cl | Moderate | Generally less reactive, often requiring more forcing conditions or specialized catalytic systems. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Role of Halogens and the Trifluoromethyl Group in Activating the Aromatic Ring

The aromatic ring of this compound is strongly activated towards nucleophilic attack. This activation is due to the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group. The -CF₃ group, positioned ortho to the bromine and meta to the chlorine, significantly reduces the electron density of the benzene (B151609) ring, making it more electrophilic. masterorganicchemistry.com

Furthermore, the halogen substituents (bromine and chlorine) also contribute to the ring's activation through their inductive effects. The presence of these electron-withdrawing groups is essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org For effective stabilization, the electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent. masterorganicchemistry.com In this compound, the -CF₃ group is ortho to the C-Br bond and the chlorine atom is ortho to the C-H bond at position 5, influencing the sites susceptible to nucleophilic attack.

Selectivity in Nucleophilic Displacement of Bromine versus Chlorine

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. youtube.com This contrasts with SN1 and SN2 reactions where leaving group ability is paramount. For SNAr, the reactivity of the leaving group is often found to be F > Cl > Br > I. masterorganicchemistry.comyoutube.com This trend is attributed to the high electronegativity of the lighter halogens, which makes the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack.

In the case of this compound, a nucleophile would preferentially attack the carbon bearing the chlorine atom if this electronic effect were the sole determinant. However, the position of the activating group is critical. The powerful -CF₃ group is ortho to the bromine atom, significantly lowering the energy of the transition state for nucleophilic attack at the C2 position. The chlorine atom is meta to the -CF₃ group, and thus receives less stabilization for the anionic intermediate. Therefore, displacement of the bromine atom is generally favored due to the powerful activating effect of the ortho -CF₃ group, despite chlorine being a better leaving group in some SNAr contexts.

Table 2: Factors Influencing Leaving Group Selectivity in SNAr

| Factor | Influence on Reactivity | Application to this compound |

|---|---|---|

| Electronegativity of Halogen | Increases electrophilicity of the attached carbon. F > Cl > Br. youtube.com | Favors displacement of Chlorine over Bromine. |

| Position of Activating Group | Ortho/para positions provide resonance stabilization for the Meisenheimer complex. masterorganicchemistry.com | The -CF₃ group is ortho to Bromine, strongly activating it for displacement. |

Electrophilic Aromatic Substitution (EAS) with Halogenated Benzotrifluorides

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. lumenlearning.com The mechanism typically involves two steps: the formation of a positively charged carbocation intermediate (arenium ion or sigma complex) and subsequent deprotonation to restore aromaticity. libretexts.org

Regioselectivity Directing Effects of Trifluoromethyl, Bromine, and Chlorine Substituents

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the three substituents on the ring. These effects are summarized below:

Trifluoromethyl (-CF₃) Group: This is a powerful deactivating group due to its strong electron-withdrawing inductive effect. It is a meta-director.

Bromine (-Br) and Chlorine (-Cl) Atoms: Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position.

In this compound, all three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene itself. To determine the site of substitution, we must consider the directing effects on the available positions (C3, C5, and C6).

Attack at C3: Ortho to -CF₃ (unfavorable), ortho to -Br (favorable), and meta to -Cl (neutral).

Attack at C5: Meta to -CF₃ (favorable), meta to -Br (neutral), and ortho to -Cl (favorable).

Attack at C6: Para to -Br (favorable), meta to -Cl (neutral), and meta to -CF₃ (favorable).

Considering these effects, the -CF₃ group strongly disfavors substitution at its ortho position (C3). Both halogens direct ortho and para to themselves. The chlorine atom directs to position 5 (ortho) and the bromine atom directs to position 6 (para). The directing effects reinforce each other to favor substitution at positions 5 and 6, which are meta to the deactivating -CF₃ group. Between positions 5 and 6, steric hindrance might play a role, but electronically, both are activated by a halogen and are meta to the trifluoromethyl group, making them the most probable sites for electrophilic attack.

Table 3: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CF₃ | C1 | Deactivating | Meta (to C3, C5) |

| -Br | C2 | Deactivating | Ortho, Para (to C3, C6) |

| -Cl | C4 | Deactivating | Ortho, Para (to C3, C5) |

| Net Effect | | Strongly Deactivating | Substitution favored at C5 and C6 |

Radical Functionalization of Aromatic C-H/C-X Bonds

Radical reactions offer alternative pathways for the functionalization of aromatic compounds, often with unique selectivity compared to ionic reactions. These methods can target both carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds.

For this compound, radical functionalization could proceed via several mechanisms. Radical C-H activation, often initiated by a radical species that abstracts a hydrogen atom, could potentially occur. However, the presence of the C-Br and C-Cl bonds provides more likely sites for radical reactions.

The relative weakness of the C-Br bond compared to the C-Cl and C-H bonds makes it the most probable site for initial radical reactions. For instance, in reactions involving radical-polar crossover, a carbon-centered radical could be generated at the C2 position following the cleavage of the C-Br bond. This aryl radical is a highly reactive intermediate that can be trapped by various radical acceptors or participate in cross-coupling reactions.

Mixed-halide systems have been shown to undergo site-specific functionalization in radical cross-coupling reactions, leveraging the better leaving group character of bromide compared to chloride. chemrxiv.org This selectivity allows for the targeted modification of polyhalogenated aromatic compounds. Therefore, under radical conditions, this compound would be expected to react preferentially at the C-Br bond, enabling the introduction of a new functional group at this position while leaving the C-Cl bond intact.

Metalation Reactions and Organometallic Intermediates

Metalation reactions, particularly those involving lithium and magnesium, are powerful tools for the functionalization of aromatic rings. In the case of dihalogenated aromatic compounds, the regioselectivity of the metal-halogen exchange is a critical consideration.

The reactivity of halogens in such reactions generally follows the order: I > Br > Cl > F. This established principle strongly suggests that for this compound, metal-halogen exchange will preferentially occur at the more reactive carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond. This chemoselectivity allows for the formation of a specific organometallic intermediate, which can then be reacted with various electrophiles to introduce new functional groups at the 2-position.

Grignard Reagent Formation:

The formation of a Grignard reagent from an aryl halide involves the reaction with magnesium metal in an ethereal solvent. For this compound, the expected reaction would lead to the formation of 2-(magnesiobromo)-4-chlorobenzotrifluoride. This is supported by studies on analogous compounds, such as 1-bromo-4-chlorobenzene, where the Grignard reagent is selectively formed at the bromine-substituted position. chembk.com A patent for producing 2′-trifluoromethyl group-substituted aromatic ketones also describes the reaction of a 2-halogen-substituted benzotrifluoride (B45747) compound with magnesium metal to form a Grignard reagent. google.com

The general reaction can be depicted as follows:

This organometallic intermediate can then be used in subsequent reactions, for example, with an acid anhydride (B1165640) followed by hydrolysis to produce a 2′-trifluoromethyl-substituted aromatic ketone. google.com

Lithiation Reactions:

Similarly, lithiation of this compound using organolithium reagents, such as n-butyllithium, is expected to proceed via bromine-lithium exchange. This would yield 2-lithio-4-chlorobenzotrifluoride. This type of selective halogen-lithium exchange is a well-established method for generating aryllithium species from dihaloarenes. nih.gov

The process of directed ortho-metalation (DoM) is another important lithiation strategy. wikipedia.org In DoM, a directing group on the aromatic ring coordinates to the lithium reagent, facilitating deprotonation at an adjacent ortho position. While the trifluoromethyl group is a known directing group in some contexts, in the presence of a more reactive bromine atom, halogen-metal exchange is the more probable pathway. harvard.edu

| Metalation Reaction | Reagent | Expected Intermediate | Supporting Evidence |

| Grignard Formation | Mg | 2-(Bromomagnesio)-4-chlorobenzotrifluoride | Reactivity of haloarenes (Br > Cl) chembk.com, Patent on Grignard from 2-halobenzotrifluoride google.com |

| Lithiation | n-BuLi | 2-Lithio-4-chlorobenzotrifluoride | Selective halogen-lithium exchange in dihaloarenes nih.gov |

Derivatization at the Trifluoromethyl Group (Inferred Reactivity)

The trifluoromethyl (-CF3) group is known for its high stability and electron-withdrawing nature, which significantly influences the properties of the molecule. innospk.com While generally robust, the reactivity of the -CF3 group can be harnessed under specific conditions, although direct derivatization is challenging.

The strong carbon-fluorine bonds in the -CF3 group make it resistant to many common chemical transformations. Its primary influence on the reactivity of this compound is through its electronic effects on the aromatic ring. The -CF3 group is a strong deactivator and a meta-director for electrophilic aromatic substitution.

While no specific studies on the derivatization of the trifluoromethyl group in this compound were found, research on other benzotrifluoride derivatives provides some insight into its potential reactivity. For instance, selective transformations of aromatic trifluoromethyl groups have been achieved through C-F bond activation, although this often requires specialized reagents and conditions. tcichemicals.com Such transformations can include single thiolation or chlorination. tcichemicals.com However, these reactions are highly substrate-dependent and would need to be experimentally verified for this compound.

Given the presence of more reactive halogen substituents, it is highly probable that synthetic strategies involving this compound would focus on the functionalization at the C-Br or C-Cl positions rather than attempting to directly derivatize the significantly more inert trifluoromethyl group.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled insight into the specific arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei like ¹⁹F, ¹H, and ¹³C, a detailed map of the molecular structure can be constructed.

Fluorine-19 NMR is particularly informative for fluorinated compounds due to its 100% natural abundance and high sensitivity. In 2-Bromo-4-chlorobenzotrifluoride, the trifluoromethyl (-CF₃) group gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum. This is because all three fluorine atoms are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling.

The chemical shift (δ) of the -CF₃ group is sensitive to the electronic effects of the other substituents on the aromatic ring. Based on data from structurally similar compounds, the expected chemical shift for this compound is in the range of -62 to -64 ppm relative to a standard like CFCl₃. For instance, the ¹⁹F chemical shift for 1-bromo-4-(trifluoromethyl)benzene is reported at approximately -62.8 ppm, while 2,4-dichlorobenzotrifluoride (B41404) appears at -62.5 ppm. rsc.orgsepscience.com The precise shift is influenced by the combined electron-withdrawing effects of the bromine and chlorine atoms.

Table 1: Comparative ¹⁹F NMR Chemical Shifts of Related Benzotrifluorides

| Compound | Solvent | Chemical Shift (δ) of -CF₃ group (ppm) |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | CDCl₃ | -62.8 rsc.org |

| 2,4-Dichlorobenzotrifluoride | CDCl₃ | -62.5 sepscience.com |

| This compound | CDCl₃ | ~ -63 (Predicted) |

Note: Chemical shifts are referenced against CFCl₃. Negative values indicate an upfield shift.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the three protons on the aromatic ring. The substitution pattern dictates their chemical shifts and coupling patterns. The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm).

The proton at position 6 (adjacent to the bromine) would likely appear as a doublet.

The proton at position 5 (between the chlorine and the trifluoromethyl group) would be a doublet of doublets.

The proton at position 3 (adjacent to the chlorine) would appear as a doublet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Six signals correspond to the aromatic carbons and one to the trifluoromethyl carbon.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. The carbons directly bonded to the bromine, chlorine, and trifluoromethyl group (C2, C4, and C1, respectively) will have distinct chemical shifts compared to the protonated carbons (C3, C5, C6).

Trifluoromethyl Carbon: The carbon of the -CF₃ group is particularly characteristic. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This quartet is typically found in the region of 120-130 ppm. rsc.org

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the substitution pattern of this compound. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. github.io For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions. For example, the proton at C5 would show correlations to the protons at C3 and C6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comlibretexts.org It allows for the definitive assignment of each protonated aromatic carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two or three bonds (²JHC and ³JHC). youtube.comlibretexts.org For this compound, HMBC is essential for placing the substituents. For instance, it would show correlations from the aromatic protons to the quaternary carbons (C1, C2, C4), confirming the locations of the -CF₃, -Br, and -Cl groups. A key correlation would be from the proton at C6 to the carbon of the trifluoromethyl group (C1), confirming their ortho relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint."

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the substituted benzene (B151609) ring, the trifluoromethyl group, and the carbon-halogen bonds.

Trifluoromethyl (-CF₃) Group: This group exhibits very strong and characteristic absorption bands in the infrared spectrum due to C-F stretching vibrations. These are typically found in the 1350-1100 cm⁻¹ region. nist.gov

Halogen Groups (C-Cl and C-Br): The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations appear at lower frequencies, in the fingerprint region of the spectrum. The C-Cl stretch is generally found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, typically between 680-515 cm⁻¹. researchgate.net Raman spectroscopy can be particularly useful for observing these vibrations. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| -CF₃ | Symmetric & Asymmetric Stretch | 1350 - 1100 | IR (Strong) |

| C-Cl | Stretch | 850 - 550 | IR, Raman |

| C-Br | Stretch | 680 - 515 | IR, Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

While the benzene ring itself is planar and rigid, the trifluoromethyl group can rotate around the C-C single bond. Infrared spectroscopy can be used to study subtle conformational changes and intermolecular interactions by recording spectra in different physical states (solid, liquid) or in solvents of varying polarity. researchgate.netbohrium.com

Solvent-solute interactions can cause shifts in the vibrational frequencies, particularly for polar groups like C-F, C-Cl, and C-Br. researchgate.netresearchgate.net By analyzing these shifts in non-polar versus polar solvents, one can infer information about the molecule's dipole moment and the accessibility of its functional groups to the solvent environment. While significant conformational isomers are not expected for this molecule, such studies can reveal details about the rotational preference of the -CF₃ group and the nature of its interaction with its surroundings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule and for gaining insights into its fragmentation behavior under ionization.

Molecular Formula Confirmation:

The theoretical exact mass of this compound (C₇H₃BrClF₃) is calculated to be 257.90587 Da. nih.govnih.gov HRMS analysis provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm), which serves to confirm the molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition of the molecule.

Table 4.3.1: Theoretical Isotopic Distribution for [C₇H₃BrClF₃]

| Isotope | Abundance (%) |

|---|---|

| Main Isotope (⁷⁹Br, ³⁵Cl) | 100.0 |

| M+1 | 7.6 |

| M+2 | 97.7 |

| M+3 | 7.4 |

| M+4 | 31.9 |

This table presents a simplified theoretical isotopic pattern. The actual experimental pattern would be used to confirm the presence and ratio of bromine and chlorine atoms.

Fragmentation Pathway Analysis:

The initial event is the formation of the molecular ion [C₇H₃BrClF₃]⁺˙. Subsequent fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for such compounds include:

Loss of a Halogen Atom: Cleavage of the C-Br or C-Cl bond is a common fragmentation route. The loss of a bromine radical (Br•) or a chlorine radical (Cl•) would result in the formation of [C₇H₃ClF₃]⁺ and [C₇H₃BrF₃]⁺ ions, respectively.

Loss of the Trifluoromethyl Group: The C-CF₃ bond can also cleave, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of the [C₇H₃BrCl]⁺ ion.

Sequential Loss of Halogens and other Fragments: Further fragmentation of the primary fragment ions can occur, leading to a complex pattern of smaller ions.

The relative abundance of these fragment ions in the mass spectrum provides valuable structural information.

X-ray Crystallography of Co-crystals or Derivatives (If applicable)

As of the latest available data, there are no published X-ray crystal structures for this compound or its co-crystals or derivatives in the primary scientific literature.

However, for comparative purposes, the crystal structure of the parent compound, benzotrifluoride (B45747) (C₇H₅F₃), has been determined. nih.gov The analysis of its crystal packing reveals insights into the intermolecular interactions that govern the solid-state arrangement of molecules containing the trifluoromethylbenzene scaffold. The study of such structures helps in understanding the role of the trifluoromethyl group in directing crystal packing.

Should a suitable crystalline derivative or co-crystal of this compound be prepared in the future, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The photophysical properties of this compound are influenced by the electronic effects of the bromo, chloro, and trifluoromethyl substituents on the benzene ring.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, a comprehensive study on the photolysis of various substituted benzotrifluorides offers significant insights into its expected absorption characteristics. acs.org

Benzotrifluoride itself exhibits characteristic absorption bands in the UV region. The introduction of halogen substituents (bromine and chlorine) is known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The positions of these substituents on the aromatic ring also play a crucial role.

A study on a wide range of substituted benzotrifluorides demonstrated that substituents such as -Cl did not lead to significant photodefluorination under their experimental conditions, suggesting a degree of photostability for the CF₃ group in the presence of a chloro substituent. acs.org The study also highlighted that the absorption properties are key determinants of the photochemical reactivity.

Based on the available data for related compounds, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima in the ultraviolet region, likely with shifts influenced by the combined electronic effects of the bromo and chloro substituents. Further experimental investigation would be required to determine the precise absorption maxima, molar absorptivity, and to explore its potential fluorescence and other photophysical properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. acs.orgglobalresearchonline.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules with rotatable bonds, such as the trifluoromethyl group in 2-Bromo-4-chlorobenzotrifluoride, conformational analysis is crucial to identify the most stable conformer(s).

While specific studies on this compound are not abundant in the provided search results, analogous studies on similar halogenated benzaldehydes and other substituted benzenes have been conducted. nih.govresearchgate.net For instance, in a study of 2-bromo-5-fluorobenzaldehyde, DFT calculations were used to determine that the O-trans isomer is the more stable conformation. nih.gov Similar computational approaches, such as using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometry of this compound and analyze the rotational barrier of the CF3 group. acs.orgresearchgate.net

DFT calculations are highly effective in predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov Theoretical predictions, when compared with experimental spectra, aid in the assignment of vibrational modes to specific molecular motions. researchgate.net For example, in a study on 1-bromo-4-chlorobenzene, DFT calculations were used to simulate the FT-IR and FT-Raman spectra, showing good agreement with experimental data after applying a scaling factor. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 1: Predicted Spectroscopic Data for a Related Compound (Illustrative)

Below is an illustrative table of how predicted spectroscopic data for a similar molecule, 2-bromo-4-methylbenzonitrile, is presented based on DFT calculations. researchgate.net A similar approach would be applied to this compound.

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|

| IR Frequency (C≡N stretch) | ~2230 cm⁻¹ | ~2225 cm⁻¹ |

| ¹H NMR (Aromatic) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| ¹³C NMR (Aromatic) | 110-140 ppm | 112-138 ppm |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in reactions.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org It is plotted on the electron density surface and color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, an EPS map would likely show negative potential around the fluorine atoms of the trifluoromethyl group and potentially near the bromine and chlorine atoms due to their lone pairs. Positive potential would be expected on the hydrogen atoms of the benzene (B151609) ring. This information is critical for understanding intermolecular interactions and predicting the regioselectivity of reactions.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of its dynamic evolution over time.

For this compound, MD simulations could be used to investigate how different solvents affect its conformational preferences and rotational dynamics of the trifluoromethyl group. These simulations provide insights into solute-solvent interactions and can help to explain solvent-dependent reactivity and spectroscopic properties.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. researchgate.net These descriptors are often calculated using DFT. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a molecule.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. hakon-art.com

These descriptors are invaluable for establishing quantitative structure-reactivity relationships (QSRR), which correlate the chemical structure of a series of compounds with their observed reactivity. mdpi.com By calculating these descriptors for this compound and related molecules, it is possible to build predictive models for their chemical behavior. rasayanjournal.co.in

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate a molecule's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arijpsr.com The fundamental principle is that the structure of a chemical, encoded in numerical descriptors, dictates its properties and interactions with biological systems. nih.gov These models are developed by creating a dataset of compounds with known activities or properties and then using statistical methods, like multiple linear regression, to find the best correlation with calculated molecular descriptors. nih.govnih.gov The predictive power of these models is rigorously tested through internal and external validation techniques. nih.gov

Inferring Potential for this compound

Given its structure—a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group—this compound belongs to the class of halogenated aromatic compounds. QSAR and QSPR studies on similar molecules can provide valuable insights into its likely behavior.

Endocrine Disruption Potential:

Research on brominated flame retardants (BFRs) has led to the development of QSAR models to predict their endocrine-disrupting potencies. nih.gov These models utilize a variety of theoretical molecular descriptors to correlate the chemical structure with biological responses. The models have demonstrated good predictive ability, confirmed through both internal and external validation. nih.gov Given the presence of bromine and its aromatic structure, it is plausible that this compound could be assessed using such models to estimate its potential for endocrine disruption.

Physicochemical Properties:

QSPR models are frequently used to predict key physicochemical properties that influence a compound's environmental fate and transport. For halogenated and perfluorinated compounds, properties like boiling point, vapor pressure, and water solubility have been successfully modeled. nih.govresearchgate.net For instance, QSPR studies on perfluorinated compounds have utilized descriptors to predict melting point, boiling point, and vapor pressure. researchgate.net Similarly, studies on aliphatic alcohols have successfully modeled boiling point, n-octanol-water partition coefficient, and water solubility using descriptors derived from molecular structure. nih.gov These approaches could be adapted to estimate the corresponding properties of this compound.

Adsorption Behavior:

Nano-QSPR models have been developed to understand the adsorption of chlorinated and brominated dioxins on surfaces like C60 fullerene. nih.gov These models have shown a dependency between the adsorption energy and the dipole moment of the congeners. nih.gov Such models, which consider the type and position of halogen atoms, could potentially be applied to predict the adsorption characteristics of this compound on various environmental matrices.

Key Molecular Descriptors in QSAR/QSPR Models for Related Compounds

The development of robust QSAR and QSPR models relies on the selection of appropriate molecular descriptors that capture the essential structural features influencing a particular activity or property. nih.gov For halogenated aromatic compounds, these descriptors often fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Molecular connectivity indices, for example, have been linked to properties like boiling points and partition coefficients. conicet.gov.ar

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule. Examples include HOMO and LUMO energies, net atomic charges, and superdelocalizabilities, which have been correlated with various biological activities. conicet.gov.ar

3D-Descriptors: These describe the three-dimensional structure of a molecule. Descriptors like those from 3D-MoRSE and GETAWAY have been used in QSRR (Quantitative Structure-Retention Relationship) studies of polycyclic aromatic hydrocarbons to predict chromatographic retention times, which are related to hydrophobicity. mdpi.com

The table below summarizes the types of descriptors commonly used in QSAR/QSPR studies of compounds structurally related to this compound and the properties they are used to predict.

| Descriptor Category | Specific Examples | Predicted Property/Activity | Reference |

| Topological | Molecular Connectivity Indices | Boiling Point, Molar Refraction, Polarizability, Partition Coefficients | conicet.gov.ar |

| Quantum Chemical | Net Atomic Charges, HOMO/LUMO Energies, Superdelocalizabilities | Biological Activities, Adsorption Energy | conicet.gov.arnih.gov |

| 3D-MoRSE | Mor07u, Mor20u, Mor26u, Mor30u | Chromatographic Retention Time | mdpi.com |

| GETAWAY | H7u | Chromatographic Retention Time | mdpi.com |

| RDF | RDF110u, RDF090u, RDF030m | Molecular Shape and Size, Chromatographic Retention Time | mdpi.com |

The application of established QSAR and QSPR models for halogenated aromatic compounds represents a scientifically valid approach to estimate the potential biological activities and physicochemical properties of this compound in the absence of direct experimental data. These computational methods are crucial for the initial screening and hazard assessment of new and existing chemicals. nih.gov

Applications As a Synthetic Intermediate in Targeted Research

Development of Novel Pharmaceutical Leads and Drug Candidatesxinchem.com

In the pharmaceutical industry, 2-Bromo-4-chlorobenzotrifluoride serves as a crucial starting material or intermediate for creating complex molecules with potential therapeutic activity. xinchem.comsynhet.com The presence of the trifluoromethyl (CF3) group is particularly significant, as it can enhance properties such as metabolic stability, membrane permeability, and binding affinity of a drug candidate to its target protein. nih.gov The bromo and chloro substituents offer distinct reactivity, enabling chemists to introduce a variety of other functional groups through sequential and site-selective reactions.

Synthesis of Fluorinated Heterocyclic Compoundswiley.com

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. nih.govwiley.com These structures are prized for their unique biological activities and improved pharmacokinetic profiles. This compound is an ideal precursor for constructing such scaffolds. The bromo group is readily transformed via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloro group can participate in nucleophilic aromatic substitution reactions, often activated by the electron-withdrawing trifluoromethyl group. This differential reactivity allows for the regioselective construction of fused ring systems and substituted heterocycles. ossila.com

The synthesis of these compounds is a major focus of research due to their broad applicability. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Core | Synthetic Strategy Example | Potential Therapeutic Area |

| Benzofurans | Intramolecular cyclization following Sonogashira coupling of the bromo-position with a protected propargyl alcohol. | Anti-cancer, Anti-inflammatory nih.gov |

| Indoles | Buchwald-Hartwig amination at the bromo-position followed by cyclization. | CNS disorders, Anti-cancer |

| Quinolines | Friedländer annulation using a derivative where the core has been further functionalized. | Anti-malarial, Anti-cancer |

| Oxadiazoles | Conversion of a nitrile derivative (formed from the bromide) with hydroxylamine. | CNS disorders ossila.com |

Building Block for Enzyme Inhibitors and Receptor Ligandsnih.gov